6-Bromo-5-(2-fluoro-4-nitrophenoxy)-1-methyl-1H-indazole - 1206800-24-9

6-Bromo-5-(2-fluoro-4-nitrophenoxy)-1-methyl-1H-indazole

Catalog Number: EVT-1444221
CAS Number: 1206800-24-9
Molecular Formula: C14H9BrFN3O3
Molecular Weight: 366.146
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

3-(3,5-bis(trifluoromethyl)phenyl)-5-methyl-1-((1-methyl-1H-pyrrol-2-yl)methyl)-2-thioxoimidazolidin-4-one (3FL-M)

    Compound Description: 3FL-M is a synthetic compound investigated for its hepatoprotective effects against diethylnitrosamine (DEN)-induced liver injury in rats []. The study demonstrated that 3FL-M normalized liver enzyme and cytokine levels and resolved hepatocyte damage caused by DEN. Molecular docking studies suggested a significant binding affinity of 3FL-M to tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), indicating a potential mechanism for its hepatoprotective action.

    Relevance: While 3FL-M does not share a direct structural resemblance to 6-Bromo-5-(2-fluoro-4-nitrophenoxy)-1-methyl-1H-indazole, both compounds were investigated using molecular docking studies to understand their interactions with biological targets and their potential therapeutic applications []. This shared research approach makes 3FL-M a relevant compound for comparison.

N-ethyl-4-[2-(4-fluoro-2,6-dimethyl-phenoxy)-5-(1-hydroxy-1-methylethyl)phenyl]-6-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridine-2-carboxamide (ABBV-744)

    Compound Description: ABBV-744 is a potent and selective BET bromodomain inhibitor with a preference for binding to the second bromodomain (BD2) []. This selectivity distinguishes it from other BET inhibitors currently in clinical development, which typically bind to all eight BET bromodomains with similar affinity. ABBV-744 was developed with the aim of improving the therapeutic index of BET inhibitors by specifically targeting a subset of bromodomains.

    Relevance: While ABBV-744 and 6-Bromo-5-(2-fluoro-4-nitrophenoxy)-1-methyl-1H-indazole belong to different chemical classes and target different biological pathways, they both exemplify the principle of pursuing selectivity in drug design []. This shared focus on achieving a more targeted therapeutic effect by optimizing binding to specific targets makes ABBV-744 a relevant compound for comparison.

1-Methyl-2-phenylthiomethyl-6-Bromo-5-hydroxyindole-3-ethoxycarbonyl

    Compound Description: This compound is a synthesized indole derivative []. The paper describes a synthetic route for its preparation, employing sulfide etherification, amination, and Nenitzescu reactions to achieve the final compound.

    Relevance: The presence of a bromoindole moiety in this compound makes it structurally related to 6-Bromo-5-(2-fluoro-4-nitrophenoxy)-1-methyl-1H-indazole []. The shared core structure suggests potential similarities in their chemical properties and potential biological activities.

    Compound Description: DB07075 is a potential anticancer agent identified through virtual screening targeting the COT (Tpl2/MAP3K8) kinase []. This kinase plays a crucial role in TNF-α production and inflammatory responses, making it a relevant target for cancer and inflammatory diseases. Molecular docking studies revealed that DB07075 binds strongly to the active site of COT, indicating a potential mechanism for its anticancer activity.

    Relevance: Both DB07075 and 6-Bromo-5-(2-fluoro-4-nitrophenoxy)-1-methyl-1H-indazole contain an indazole core, highlighting a structural connection between these compounds []. Despite differences in the substituent groups, this shared core structure might contribute to similarities in their physicochemical properties and potential interactions with biological targets.

7β-[2-Acylamino-2-(4-hydroxyphenyl)acetamido]-3-[(1-methyl-1H-tetrazol-5-yl)thiomethyl]ceph-3-em-4-carboxylic Acids

    Compound Description: This group of compounds represents a series of new broad-spectrum cephalosporins, specifically designed to possess anti-pseudomonal activity []. The research focuses on modifying the 7-acyl side chain and the N-acyl groups to enhance their antibacterial properties.

    Relevance: While structurally dissimilar from 6-Bromo-5-(2-fluoro-4-nitrophenoxy)-1-methyl-1H-indazole, this group of cephalosporins exemplifies the importance of systematic structural modifications to optimize biological activity []. This principle of medicinal chemistry applies to both compounds, even if their target therapeutic areas and structural classes differ.

(R)-6-(1-(8-Fluoro-6-(1-methyl-1H-pyrazol-4-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl)-3-(2-methoxyethoxy)-1,6-naphthyridin-5(6H)-one (AMG 337)

    Compound Description: AMG 337 is a potent and selective inhibitor of the mesenchymal epithelial transition factor (MET) receptor tyrosine kinase []. This kinase is frequently dysregulated in various human cancers, making it a promising target for anticancer therapies. AMG 337 demonstrates robust in vivo antitumor activity, highlighting its potential as a therapeutic agent.

    Relevance: The use of fluorine substitution in AMG 337 aligns with the presence of fluorine in 6-Bromo-5-(2-fluoro-4-nitrophenoxy)-1-methyl-1H-indazole []. Fluorine is a commonly employed bioisostere in medicinal chemistry, often introduced to modulate a molecule’s lipophilicity, metabolic stability, and binding affinity. The presence of a fluorine atom in both compounds suggests that similar design strategies might have been employed to optimize their pharmacological profiles.

(R)-1-Ethyl-3-[6-fluoro-5-[2-(1-hydroxy-1-methylethyl)pyrimidin-5-yl]-7-(tetrahydrofuran-2-yl)-1H-benzimidazol-2-yl]urea

    Compound Description: This compound is a gyrase inhibitor, acting on bacterial DNA gyrase, an essential enzyme for bacterial DNA replication []. The compound exists in different solid forms, including a free base and a hydrochloride salt, each with its unique characteristics.

    Relevance: The presence of a fluorine atom in this gyrase inhibitor, similar to 6-Bromo-5-(2-fluoro-4-nitrophenoxy)-1-methyl-1H-indazole, suggests a shared strategy in utilizing fluorine as a bioisostere to potentially enhance its pharmacological properties [].

2-Amino-4-(4-fluoro-3-(2-fluoropyridin-3-yl)phenyl)-4-(4-methoxy-3-methylphenyl)-1-methyl-1H-imidazol-5(4H)-one

    Compound Description: This compound is a potent BACE1 (beta-secretase 1) inhibitor []. BACE1 is a key enzyme involved in the production of amyloid-beta peptides, which are implicated in the pathogenesis of Alzheimer's disease.

    Relevance: This BACE1 inhibitor, like 6-Bromo-5-(2-fluoro-4-nitrophenoxy)-1-methyl-1H-indazole, incorporates fluorine atoms in its structure []. This suggests the intentional use of fluorine as a substituent to potentially modulate the compound's physicochemical properties and biological activity.

6-Bromo-3-(2-bromoacetyl)-2H-chromen-2-one

    Compound Description: This compound serves as a versatile precursor for synthesizing diverse coumarin derivatives []. Coumarins are a class of compounds known for their wide range of biological activities, including antibacterial, antifungal, and anti-inflammatory effects.

    Relevance: The presence of a bromine substituent in this coumarin derivative bears resemblance to 6-Bromo-5-(2-fluoro-4-nitrophenoxy)-1-methyl-1H-indazole []. Halogen substitutions, such as bromine, can significantly influence a molecule's polarity, reactivity, and interactions with biological targets.

Methyl(2-{4-[3-(3-methanesulfonylamino-2-fluoro-5-chlorophenyl)-1H-pyrazol-4-yl]pyrimidin-2-ylamino}ethyl)carbamates

    Compound Description: This group of compounds are BRAF kinase inhibitors []. BRAF is a serine/threonine kinase often mutated in various cancers, making it a target for anticancer drug development. These carbamate derivatives exhibit potential for the prevention and treatment of cancers such as malignant melanoma.

    Relevance: The presence of fluorine substitution in these carbamate derivatives aligns with its presence in 6-Bromo-5-(2-fluoro-4-nitrophenoxy)-1-methyl-1H-indazole []. The shared use of fluorine substitution suggests a common strategy in drug design, potentially to enhance pharmacological properties like metabolic stability and target binding affinity.

N-((1S)-1-(3-Fluoro-4-(trifluoromethoxy)phenyl)-2-methoxyethyl)-7-methoxy-2-oxo-2,3-dihydropyrido[2,3-b]pyrazine-4(1H)-carboxamide (TAK-915)

    Compound Description: TAK-915 is a selective inhibitor of phosphodiesterase 2A (PDE2A) []. It has been investigated for its potential in treating cognitive impairment associated with neuropsychiatric and neurodegenerative disorders.

    Relevance: Although structurally different from 6-Bromo-5-(2-fluoro-4-nitrophenoxy)-1-methyl-1H-indazole, TAK-915 exemplifies a drug targeting a specific subtype of an enzyme family (PDE2A), similar to the selective nature observed in some related compounds to 6-Bromo-5-(2-fluoro-4-nitrophenoxy)-1-methyl-1H-indazole [].

N-((1S)-2-Hydroxy-2-methyl-1-(4-(trifluoromethoxy)phenyl)propyl)-6-methyl-5-(3-methyl-1H-1,2,4-triazol-1-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide (20)

    Compound Description: This compound represents a novel pyrazolo[1,5-a]pyrimidine-based phosphodiesterase 2A (PDE2A) inhibitor []. It demonstrates an ability to increase cyclic guanosine monophosphate (cGMP) levels in the rat brain, suggesting potential for enhancing cognitive performance.

    Relevance: Although structurally different from 6-Bromo-5-(2-fluoro-4-nitrophenoxy)-1-methyl-1H-indazole, this compound belongs to a novel chemical series that exhibits selective inhibition of PDE2A [], similar to the principle observed in some related compounds to 6-Bromo-5-(2-fluoro-4-nitrophenoxy)-1-methyl-1H-indazole.

    Compound Description: Compound I is an ester derivative recognized for its potential in treating specific types of cancer []. The compound has been the focus of development efforts aimed at improving its synthesis to enhance its accessibility for research and potential therapeutic applications.

    Relevance: Compound I shares a common structural motif with 6-Bromo-5-(2-fluoro-4-nitrophenoxy)-1-methyl-1H-indazole, particularly the presence of a substituted indole ring []. This structural similarity, even with different substitution patterns, suggests these compounds could share similar synthetic building blocks or strategies during their production.

    Compound Description: This compound is a pyrrolone derivative whose crystal structure has been elucidated using X-ray diffraction analysis [].

    Relevance: Similar to 6-Bromo-5-(2-fluoro-4-nitrophenoxy)-1-methyl-1H-indazole, this compound possesses a bromine substituent attached to a heterocyclic ring []. This shared structural feature suggests that these compounds might exhibit comparable reactivity or physicochemical characteristics attributed to the bromine substitution.

    Compound Description: This compound is a hydrazone derivative synthesized from 5-fluoro-1-methyl-1H-indol-2,3-dione and 3-[4-(methylsulfanyl)phenyl]thiosemicarbazide []. Its crystal structure, determined using X-ray diffraction, reveals a planar conformation stabilized by intramolecular hydrogen bonds.

    Relevance: This compound shares a similar structural motif with 6-Bromo-5-(2-fluoro-4-nitrophenoxy)-1-methyl-1H-indazole, notably the presence of a fluorine-substituted aromatic ring []. The presence of fluorine in both compounds suggests a possible shared interest in its influence on the molecules' properties or biological activities.

    Compound Description: This series of compounds was designed and synthesized for their potential antibacterial activity []. They incorporate a trifluoroethoxy group, aiming to potentially enhance their pharmacological properties.

    Relevance: These derivatives, much like 6-Bromo-5-(2-fluoro-4-nitrophenoxy)-1-methyl-1H-indazole, demonstrate the incorporation of fluorine-containing groups []. This shared structural feature suggests that researchers recognize the potential benefits of fluorine substitution in modulating biological activity.

    Compound Description: Brivanib alaninate is a prodrug of the dual VEGFR-2/FGFR-1 kinase inhibitor BMS-540215 []. It was designed to overcome the solubility and bioavailability limitations of the parent compound and is currently in phase II clinical trials for cancer treatment.

    Relevance: Both Brivanib alaninate and 6-Bromo-5-(2-fluoro-4-nitrophenoxy)-1-methyl-1H-indazole utilize fluorine in their structures [], highlighting the importance of this atom in drug design.

    Compound Description: This compound and its related seleno-sugar analogs are useful in studying protein-carbohydrate interactions []. The 19F and 77Se atoms present in these molecules act as reporter nuclei for nuclear magnetic resonance (NMR) spectroscopy.

    Relevance: This compound, with its fluorine substitution, exemplifies a common strategy in incorporating fluorine for specific purposes like NMR studies, a concept relevant to understanding the rationale behind fluorine's inclusion in 6-Bromo-5-(2-fluoro-4-nitrophenoxy)-1-methyl-1H-indazole [].

    Compound Description: DMEQ-COCl is a derivatization reagent used in a high-performance liquid chromatography (HPLC) method for determining phenol and chlorophenols in tap water []. It reacts with these compounds to form fluorescent derivatives, enhancing detection sensitivity.

    Relevance: Although not a direct structural analog, the use of DMEQ-COCl to improve analytical sensitivity in HPLC highlights the importance of optimizing analytical techniques []. This principle is broadly applicable in chemistry and relevant to characterizing and quantifying compounds like 6-Bromo-5-(2-fluoro-4-nitrophenoxy)-1-methyl-1H-indazole.

    Compound Description: This compound is significant for its distinct crystalline form, termed Form N-1, which is the subject of a patent []. The crystalline form of a compound can significantly impact its properties, including stability, solubility, and bioavailability.

    Relevance: This compound, like 6-Bromo-5-(2-fluoro-4-nitrophenoxy)-1-methyl-1H-indazole, underscores the importance of understanding the solid-state properties of drug candidates [].

6-Amino-1H-indazole and 4-Aminobenzofuran Compounds

    Compound Description: These classes of compounds have been identified as phosphodiesterase 4 (PDE4) inhibitors []. PDE4 is an enzyme involved in the breakdown of cyclic adenosine monophosphate (cAMP), a signaling molecule with roles in various physiological processes.

    Relevance: The 6-amino-1H-indazole compounds share a structural similarity with 6-Bromo-5-(2-fluoro-4-nitrophenoxy)-1-methyl-1H-indazole, especially the presence of the indazole core []. This common scaffold suggests that these compounds might exhibit similar chemical reactivity or interactions with biological targets.

    Compound Description: BAY 41-2272 is a nitric oxide (NO)-independent soluble guanylyl cyclase (sGC) activator []. The study investigates its mechanism of action in relaxing ovine pulmonary artery, suggesting that it stimulates the sodium pump independently of cGMP.

    Relevance: While structurally different from 6-Bromo-5-(2-fluoro-4-nitrophenoxy)-1-methyl-1H-indazole, BAY 41-2272 shares the characteristic of containing a fluorine-substituted aromatic ring []. This highlights a shared approach in leveraging fluorine's properties in medicinal chemistry.

    Compound Description: This compound is synthesized via a halogenated hydrocarbon amination reaction []. It demonstrates anti-Mycobacterium phlei 1180 activity.

    Relevance: The presence of a bromine-substituted aromatic ring in this compound draws a parallel to the structure of 6-Bromo-5-(2-fluoro-4-nitrophenoxy)-1-methyl-1H-indazole [].

    Compound Description: This family of compounds undergoes a ring transformation to yield 1-(methylcarbamoyl)methyl-3-phenyl-1H-indazoles []. The reaction proceeds under mild conditions, highlighting the reactivity of the benzotriazocinone system.

    Relevance: The reaction product of 3,4-Dihydro-1-methyl-6-phenyl-1,4,5-benzotriazocin-2(1H)-ones, 1-(methylcarbamoyl)methyl-3-phenyl-1H-indazoles, contains an indazole core structure, directly linking it to 6-Bromo-5-(2-fluoro-4-nitrophenoxy)-1-methyl-1H-indazole [].

6-Amino-3-bromo-1-(2-deoxy-2-fluoro-â-D-arabinofuranosyl)-1H-pyrazolo[3,4-d]pyrimidin-4-one (1) and 3-Bromo-1-(2-deoxy-2-fluoro-â-D-arabinofuranosyl)-1H-pyrazolo[3,4-d]pyrimidin-4,6-diamine (2)

    Compound Description: These compounds are 2′-deoxy-2′-fluoro-â-D-arabinonucleosides incorporating a 3-bromopyrazolo[3,4-d]pyrimidine base []. They exhibit a distinct rigid N-conformation in solution, which differs from that of the parent purine nucleosides.

    Relevance: These compounds showcase the impact of fluorine substitution on nucleoside conformation [], a concept relevant to understanding the potential influence of fluorine in 6-Bromo-5-(2-fluoro-4-nitrophenoxy)-1-methyl-1H-indazole.

    Compound Description: These compounds are potent P2X7 receptor antagonists []. The research highlights the development of a novel synthetic route using a dipolar cycloaddition reaction and Cope elimination to access these compounds, which have a chiral center.

    Relevance: Both Compound 29 and Compound 35, like 6-Bromo-5-(2-fluoro-4-nitrophenoxy)-1-methyl-1H-indazole, incorporate fluorine atoms within their structures []. This consistent use of fluorine substitution points to its significance in drug design, potentially for optimizing binding affinity, metabolic stability, or other desirable properties.

1-Methyl-7-(trifluoromethyl)-1H-pyrido[2,3-c][1,2]thiazin-4(3H)-one 2,2-dioxide

    Compound Description: This compound serves as a key intermediate in synthesizing a range of substituted pyridothiazine derivatives [].

    Relevance: The incorporation of a trifluoromethyl group in this pyridothiazine derivative aligns with the use of fluorine in 6-Bromo-5-(2-fluoro-4-nitrophenoxy)-1-methyl-1H-indazole []. This commonality underscores the use of fluorine-containing groups in medicinal chemistry, likely to modulate pharmacological properties.

N‐(1‐(2‐(Phenylamino)pyrimidin‐4‐yl)‐1H‐indazol‐5‐yl)benzenesulfonamide Derivatives

    Compound Description: This series of indazole derivatives has been synthesized and evaluated for its anticancer, antioxidant, and antimicrobial properties [].

    Relevance: This series shares the core indazole structure with 6-Bromo-5-(2-fluoro-4-nitrophenoxy)-1-methyl-1H-indazole [], making them structurally related.

6-Ethyl-9-fluoro-6,7-dihydro-8-(4-hydroxy-piperidino)-5-methyl-1-oxo-1H,5H-benzo[ij]quinolizine-2-carboxylic Acid

    Compound Description: The molecular structure of this compound has been determined using X-ray diffraction []. The study highlights the gauche conformation of the methyl and ethyl groups in its structure.

    Relevance: The presence of a fluorine substituent in this benzo[ij]quinolizine derivative mirrors the fluorine substitution in 6-Bromo-5-(2-fluoro-4-nitrophenoxy)-1-methyl-1H-indazole []. This shared structural feature suggests a potential similarity in their physicochemical properties.

    Compound Description: This compound, specifically its pure tetrahydrate L-arginine salt form, is a focus of research for its high purity [].

    Relevance: The presence of fluorine substitution in this benzoquinolizine derivative aligns with the use of fluorine in 6-Bromo-5-(2-fluoro-4-nitrophenoxy)-1-methyl-1H-indazole [].

Methyl 5-Chloro-4-fluoro-1H-indole-2-carboxylate

    Compound Description: This compound is a crucial intermediate in synthesizing phosphoindole inhibitors targeting HIV non-nucleoside reverse transcriptase (NNRTI) [].

    Relevance: This compound, containing a halogenated indole ring, exhibits structural parallels to 6-Bromo-5-(2-fluoro-4-nitrophenoxy)-1-methyl-1H-indazole, particularly the presence of a halogen substituent on the indole core []. This structural similarity suggests a potential for shared synthetic strategies or building blocks.

3-Bromo-N-[4-chloro-2-methyl-6-[(methylamino)carbonyl]phenyl]-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxamide

    Compound Description: The crystal structure of this compound has been resolved using X-ray diffraction [].

    Relevance: This compound, bearing a bromine substituent, shares a structural feature with 6-Bromo-5-(2-fluoro-4-nitrophenoxy)-1-methyl-1H-indazole []. The presence of bromine in both molecules might contribute to similar reactivity profiles or interactions with biological targets.

5-(1H-Indol-2-yl)-1- and 2-methyl-6,7-dihydro-2H-indazole Isomers

    Compound Description: These compounds are regioisomers, meaning they have the same molecular formula but differ in the arrangement of their atoms []. The study focuses on their regiospecific synthesis, highlighting the ability to selectively synthesize either isomer.

    Relevance: Both isomers contain an indazole core, establishing a clear structural connection with 6-Bromo-5-(2-fluoro-4-nitrophenoxy)-1-methyl-1H-indazole []. Despite variations in the substitution patterns, this shared core structure suggests potential similarities in their chemical properties.

    Compound Description: This group of compounds includes modified purine and pyrimidine bases with a fluoro-hydroxypropyl substituent [].

    Relevance: This group of compounds demonstrates the use of fluorine in modifying nucleoside structures [], a concept that might be relevant to the design and function of 6-Bromo-5-(2-fluoro-4-nitrophenoxy)-1-methyl-1H-indazole, especially if it interacts with nucleic acids.

6-(1H-Indol-4-yl)-4-(5-{[4-(1-methylethyl)-1-piperazinyl]methyl}-1,3-oxazol-2-yl)-1H-indazole

    Compound Description: Polymorphs and salts of this compound are identified as potential PI3 kinase inhibitors []. PI3 kinases are a family of enzymes involved in cell growth, survival, and signaling and are implicated in various diseases, including cancer.

    Relevance: This compound, similar to 6-Bromo-5-(2-fluoro-4-nitrophenoxy)-1-methyl-1H-indazole, features an indazole core []. This structural commonality suggests a potential for shared synthetic building blocks or strategies during their production.

5-(4-Methyl-1H-imidazol-1-yl)-3-(trifluoromethyl)benzenamine

    Compound Description: A novel synthetic process for producing this compound is described []. This process optimizes the synthesis, making it more efficient and practical for potential applications.

    Relevance: This compound, incorporating a trifluoromethyl group, reflects a shared structural motif with 6-Bromo-5-(2-fluoro-4-nitrophenoxy)-1-methyl-1H-indazole, signifying the use of fluorine-containing substituents in both cases [].

1-(2-Bromo-4,5-dimethoxybenzyl)-2-butyl-4-chloro-1H-imidazole-5-carbaldehyde and 2-Butyl-4-chloro-1-(6-methyl-1,3-benzodioxol-5-ylmethyl)-1H-imidazole-5-carbaldehyde

    Compound Description: The crystal structures of these compounds, determined using X-ray diffraction, reveal various intermolecular interactions, including C-halogen...π and C-H...π interactions [].

    Relevance: The presence of a bromine substituent in 1-(2-Bromo-4,5-dimethoxybenzyl)-2-butyl-4-chloro-1H-imidazole-5-carbaldehyde mirrors a key structural feature in 6-Bromo-5-(2-fluoro-4-nitrophenoxy)-1-methyl-1H-indazole []. This shared characteristic suggests these compounds might exhibit comparable reactivity or physicochemical characteristics due to the bromine substitution.

    Compound Description: This compound, particularly its tosylate salt, acts as a MEK inhibitor []. MEK kinases are key players in the MAPK signaling pathway, often dysregulated in cancer cells.

    Relevance: The presence of fluorine substitution in this benzimidazole derivative, similar to 6-Bromo-5-(2-fluoro-4-nitrophenoxy)-1-methyl-1H-indazole, suggests a shared understanding of the importance of fluorine in drug design [].

    Compound Description: These are synthetic cannabinoids detected in materials like electronic cigarette oils []. A UPLC method was developed to simultaneously quantify these compounds in such materials.

    Relevance: ADB-BUTINACA, MDMB-4en-PINACA, and 4F-ABUTINACA contain an indazole core structure, establishing a direct structural link to 6-Bromo-5-(2-fluoro-4-nitrophenoxy)-1-methyl-1H-indazole []. This shared scaffold suggests a potential for common synthetic pathways or starting materials in their production.

    Compound Description: These compounds represent a series of diastereomeric aldol products obtained from the reaction of 7-bromo-5-pyrido-1,4-benzodiazepin-2-one with various aldehydes and ketones []. The study focuses on their synthesis, diastereoselectivity, and absolute configuration.

    Relevance: Each compound in this series features a bromine substituent directly attached to a benzodiazepine ring, highlighting a structural similarity to the bromine-substituted indazole in 6-Bromo-5-(2-fluoro-4-nitrophenoxy)-1-methyl-1H-indazole [].

Properties

CAS Number

1206800-24-9

Product Name

6-Bromo-5-(2-fluoro-4-nitrophenoxy)-1-methyl-1H-indazole

IUPAC Name

6-bromo-5-(2-fluoro-4-nitrophenoxy)-1-methylindazole

Molecular Formula

C14H9BrFN3O3

Molecular Weight

366.146

InChI

InChI=1S/C14H9BrFN3O3/c1-18-12-6-10(15)14(4-8(12)7-17-18)22-13-3-2-9(19(20)21)5-11(13)16/h2-7H,1H3

InChI Key

PVURLVXVVVMHMW-UHFFFAOYSA-N

SMILES

CN1C2=CC(=C(C=C2C=N1)OC3=C(C=C(C=C3)[N+](=O)[O-])F)Br

Synonyms

6-broMo-5-(2-fluoro-4-nitrophenoxy)-1-Methyl-1H-indazole

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.